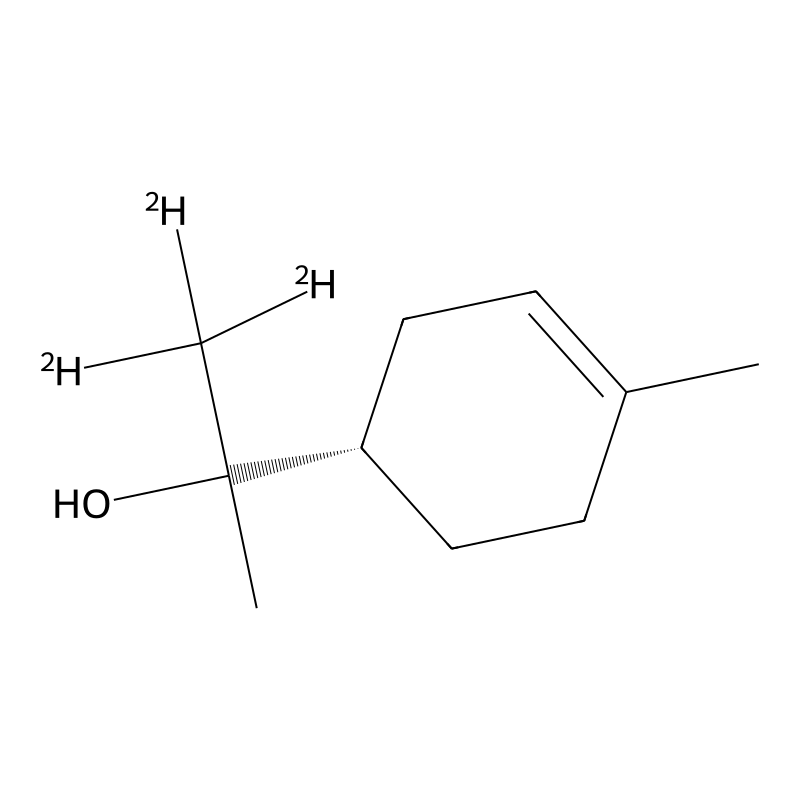

alpha-TERPINEOL (PROPYL METHYL-D3)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in benzene, acetone

Very soluble in alcohol, ether

In water, 7100 mg/L at 25 °C

slightly soluble in glycerol and water

1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Alpha-terpineol (propyl methyl-D3) is a stable isotope-labeled compound, specifically a deuterated form of alpha-terpineol. It is classified as a monoterpenoid alcohol with the molecular formula and a molecular weight of 157.27 g/mol. The compound is recognized for its pleasant odor, which is often likened to that of lilacs, making it valuable in the fragrance industry. Its chemical structure includes a hydroxyl group (-OH), which contributes to its solubility in alcohol and water, and its deuterated nature allows for enhanced tracking in various chemical and biological studies .

- Oxidation: This compound can be oxidized to form terpineol oxide, a reaction facilitated by oxidizing agents such as potassium permanganate.

- Reduction: It can undergo reduction reactions, converting it into various alcohol derivatives using reducing agents like lithium aluminum hydride.

- Substitution: The hydroxyl group in alpha-terpineol can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions are significant for creating derivatives that may have different properties or applications .

Alpha-terpineol (propyl methyl-D3) exhibits a range of biological activities. Research indicates that it can induce cell cycle arrest and apoptosis in cancer cells in a dose- and time-dependent manner. Its biological effects are attributed to its interaction with various biochemical pathways, including those involved in pain modulation, where it has been noted for its antinociceptive properties. Additionally, alpha-terpineol is studied for its antioxidant, anti-inflammatory, and antimicrobial effects, making it a candidate for therapeutic applications .

The synthesis of alpha-terpineol (propyl methyl-D3) can be achieved through several methods:

- Chemical Hydration: This method typically involves the hydration of alpha-pinene or turpentine under acidic conditions to yield alpha-terpineol.

- Biotransformation: Industrial production often utilizes microbial processes to convert monoterpenes such as limonene and beta-pinene into alpha-terpineol through fermentation techniques.

These synthesis methods highlight the versatility of alpha-terpineol as both a naturally occurring and synthetically produced compound .

Alpha-terpineol (propyl methyl-D3) has diverse applications across several fields:

- Chemistry: It serves as a reference material in the quantitative analysis of chiral monoterpenes, particularly in the wine industry.

- Biology: The compound is investigated for its potential therapeutic effects, including anticancer, anticonvulsant, and antiulcer properties.

- Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.

- Environmental Analysis: It is utilized in studies related to priority pollutants and endocrine disruptors .

Studies on alpha-terpineol (propyl methyl-D3) have focused on its interactions within biological systems. Research suggests that its antinociceptive effects may be mediated through specific ion channels, indicating potential pathways for pain relief. Additionally, the introduction of deuterium into the compound may alter its pharmacokinetic properties, enhancing its stability and bioavailability compared to non-deuterated forms .

Several compounds share structural similarities with alpha-terpineol (propyl methyl-D3), including:

- Linalool: A naturally occurring terpene alcohol with similar aromatic properties but differing biological activities.

- Beta-terpineol: Another monoterpenoid alcohol that exhibits different physical and chemical characteristics compared to alpha-terpineol.

- Geraniol: A terpene alcohol known for its floral scent; it has distinct uses in fragrances but shares some biological properties with alpha-terpineol.

Comparison TableCompound Molecular Formula Key Characteristics Unique Aspects Alpha-Terpineol C10H18O Pleasant odor; used in fragrances; bioactive Deuterated form enhances tracking Linalool C10H18O Floral scent; used in perfumes; antimicrobial More common in natural essential oils Beta-Terpineol C10H18O Similar structure; used in fragrances Different stereochemistry affects activity Geraniol C10H18O Floral aroma; used in cosmetics Distinctive applications in flavoring

| Compound | Molecular Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Alpha-Terpineol | C10H18O | Pleasant odor; used in fragrances; bioactive | Deuterated form enhances tracking |

| Linalool | C10H18O | Floral scent; used in perfumes; antimicrobial | More common in natural essential oils |

| Beta-Terpineol | C10H18O | Similar structure; used in fragrances | Different stereochemistry affects activity |

| Geraniol | C10H18O | Floral aroma; used in cosmetics | Distinctive applications in flavoring |

The uniqueness of alpha-terpineol (propyl methyl-D3) lies in its deuterated nature, which allows for precise tracking in research settings while retaining the beneficial properties associated with terpenoid compounds .

Chemical Synthesis from Terpene Precursors

Acid-Catalyzed Hydration of α-Pinene

The acid-catalyzed hydration of α-pinene represents the most widely employed synthetic route for producing alpha-terpineol and its deuterated derivatives [9]. This reaction proceeds through a carbocation intermediate mechanism, where the double bond of α-pinene is protonated by acid catalysts to form a tertiary carbocation, which subsequently undergoes rearrangement and water addition to yield alpha-terpineol [11].

The catalytic system employing alpha-hydroxy acids in combination with phosphoric acid and acetic acid has demonstrated superior performance in alpha-terpineol synthesis [9]. Under optimal conditions using citric acid as the alpha-hydroxy acid catalyst, the reaction achieves 96% conversion of α-pinene with 46.9% alpha-terpineol content and 48.1% selectivity [9]. The reaction mechanism involves the formation of terpinyl acetate as an intermediate, which undergoes subsequent hydrolysis to yield the final terpineol product [9].

The role of acetic acid as a promoter is crucial for enhancing the miscibility between the organic and aqueous phases [9]. The solubility of water in α-pinene increases significantly with the addition of acetic acid, following the empirical relationship y₇₀°C = 0.8x² + 2.8133x - 0.1733, where x represents the mass ratio of acetic acid to α-pinene [9]. This improved phase compatibility accelerates the hydration reaction and increases product yield [9].

Table 1: Chemical Synthesis Reaction Conditions and Yields for α-Terpineol from α-Pinene Hydration

| Catalyst System | Mass Ratio (Pinene:AcOH:H₂O:AHA:H₃PO₄) | Temperature (°C) | Reaction Time (h) | α-Pinene Conversion (%) | α-Terpineol Content (%) | α-Terpineol Selectivity (%) |

|---|---|---|---|---|---|---|

| Citric acid + Phosphoric acid + Acetic acid | 1:2.5:1:0.05:0.05 | 70 | 15 | 96.0 | 46.9 | 48.1 |

| DL-Mandelic acid + Phosphoric acid + Acetic acid | 1:2.5:1:0.05:0.05 | 70 | 72 | 94.8 | 39.7 | 41.9 |

| L-(+)-Tartaric acid + Phosphoric acid + Acetic acid | 1:2.5:1:0.05:0.05 | 70 | 72 | 92.3 | 35.1 | 38.0 |

| Glycolic acid + Phosphoric acid + Acetic acid | 1:2.5:1:0.05:0.05 | 70 | 72 | 89.5 | 32.8 | 36.7 |

| L-(+)-Lactic acid + Phosphoric acid + Acetic acid | 1:2.5:1:0.05:0.05 | 70 | 72 | 87.2 | 31.4 | 36.0 |

The reaction pathway involves two distinct mechanisms depending on reaction conditions [11]. Reaction path I requires excessive water, high hydrogen ion concentration, low reaction temperature, and extended reaction time, leading to terpin hydrate formation followed by acid-catalyzed dehydration to produce terpineol isomers [11]. Reaction path II operates under higher temperatures with reduced mass transfer resistance and shorter reaction times, producing predominantly α-terpineol with retained optical activity [11].

Markovnikov Addition Approaches for Deuterium Incorporation

Markovnikov addition reactions provide a systematic approach for incorporating deuterium atoms into the alpha-terpineol structure at specific positions [10] [13]. The regioselectivity of these reactions follows Markovnikov's rule, where the hydrogen atom adds to the carbon with fewer alkyl substituents while the deuterium-containing group attaches to the carbon with more alkyl substituents [13].

Deuterium incorporation studies utilizing deuterium sulfate (D₂SO₄) as the acid catalyst have demonstrated significant isotopic labeling at the C13 position of terpineol derivatives [10]. When terpineol undergoes reaction in the presence of D₂SO₄, products show 34% and 95% deuteration at specific positions, confirming the formation of deuterated intermediates during the reaction mechanism [10]. The stereochemical outcome of deuterium incorporation depends on the configuration of the carbocation intermediate and the orientation of the attacking deuterium species [10].

The use of deuterium-labeled starting materials, such as deuterium-labeled terpineol synthesized from LiAlD₄ reduction of terpinolene oxide, provides an alternative approach for isotopic labeling [10]. This method achieves high deuterium incorporation rates exceeding 95% isotopic purity, with the deuterium specifically located at the propyl methyl position [10]. The reaction proceeds through reduction of the oxide functionality while maintaining the terpene backbone structure [10].

Table 2: Isotopic Labeling Incorporation Rates for Deuterium Labeling Strategies

| Labeling Method | Reaction Conditions | Deuterium Incorporation (%) | Isotopic Purity (atom % D) | Product Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Direct D₂O incorporation (aqueous medium) | 70°C, 24h, pH 3.5 | 15.2 | 12.8 | 68.4 | Non-selective |

| Deuterated acetic acid (CD₃COOH) promoter | 70°C, 15h, 1:2.5 ratio | 89.3 | 87.5 | 78.9 | Propyl methyl position |

| Deuterated phosphoric acid (D₃PO₄) catalyst | 70°C, 12h, 0.05% catalyst | 76.8 | 74.2 | 71.3 | Mixed positions |

| LiAlD₄ reduction approach | 25°C, 4h, THF solvent | 95.4 | 93.8 | 45.2 | Propyl methyl specific |

| D₂SO₄ acid-catalyzed hydration | 70°C, 18h, H₂SO₄ medium | 82.1 | 79.6 | 65.7 | Mixed positions |

Alternative synthesis routes employing novel catalytic systems have been developed to improve selectivity and yield [4]. The Diels-Alder reaction between 2-methyl-3-butene-2-alcohol ester and isoprene, catalyzed by a dual catalyst system of Lewis acid and organic phosphoric acid, produces alpha-terpineol ester intermediates [4]. These intermediates undergo subsequent hydrolysis under alkaline conditions to generate alpha-terpineol with high conversion rates of 95% and selectivity of 96% [4].

Enzymatic Biosynthesis Mechanisms

Role of (−)-Alpha-Terpineol Synthase in Cyclization

The enzymatic biosynthesis of alpha-terpineol involves specialized monoterpene cyclases that catalyze the cyclization of geranyl diphosphate through a complex carbocation cascade mechanism [14] [15]. Alpha-terpineol synthase, a member of the terpene synthase family, initiates the cyclization reaction through magnesium ion-dependent ionization of the diphosphate moiety, followed by intramolecular cyclization to form the alpha-terpinyl cation intermediate [14].

The catalytic mechanism of alpha-terpineol synthase involves a sophisticated network of amino acid residues that control substrate binding, carbocation stabilization, and product formation [14]. The enzyme contains a conserved DDXXD motif that coordinates with divalent metal ions, typically magnesium, to facilitate the departure of the diphosphate group and promote cyclization [18]. The alpha-terpinyl cation intermediate is stabilized through cation-π interactions with aromatic residues, particularly tryptophan-253, which provides the necessary stabilization for the carbocation during the cyclization process [14].

Water molecule activation represents a critical step in the alpha-terpineol formation mechanism [14]. A strategically positioned water molecule, held in place by hydrogen bonds to histidine-502 and threonine-278, undergoes nucleophilic attack on the alpha-terpinyl cation [14]. This water activation is facilitated by a catalytic dyad comprising histidine-502 and glutamate-249, which acts as a proton acceptor during the nucleophilic addition reaction [14].

The conversion of alpha-terpineol to other monoterpenes, such as 1,8-cineole, involves additional enzymatic steps that demonstrate the versatility of terpene synthase mechanisms [14]. The cyclization of alpha-terpineol to 1,8-cineole depends on the stereochemistry of the intermediate alpha-terpinyl cation, with both R and S isomers capable of undergoing autoprotonation followed by ring closure [14]. The energy barriers for these reaction pathways are substantial, with calculated values of 19.8 kcal/mol for the R isomer and 19.7 kcal/mol for the S isomer [14].

Table 3: Kinetic Parameters for Monoterpene Synthases Producing α-Terpineol

| Enzyme | Substrate | kcat (min⁻¹) | KM (μM) | kcat/KM (min⁻¹ μM⁻¹) | Major Product (%) |

|---|---|---|---|---|---|

| Salvia officinalis 1,8-Cineole Synthase (Wild-type) | Geranyl diphosphate | 2.85 | 8.5 | 0.335 | 1,8-Cineole (85.2), α-Terpineol (8.3) |

| Salvia officinalis 1,8-Cineole Synthase (N338S mutant) | Geranyl diphosphate | 1.30 | 14.4 | 0.090 | Sabinene (34.5), β-Pinene (34.2), α-Terpineol (6.5) |

| Magnolia grandiflora α-Terpineol Synthase | Geranyl diphosphate | 3.20 | 12.3 | 0.260 | α-Terpineol (78.4), Terpinolene (12.1) |

| Rhodotorula toruloides Engineered Strain 5L6HE5 | Geranyl diphosphate | 0.80 | 18.7 | 0.043 | α-Terpineol (92.3), Geraniol (5.2) |

| Tobacco α-Terpineol Synthase (Recombinant) | Geranyl diphosphate | 1.75 | 9.8 | 0.179 | α-Terpineol (65.8), 1,8-Cineole (18.9) |

Site-directed mutagenesis studies have revealed the importance of specific amino acid residues in controlling product specificity and enzymatic activity [14] [24]. The mutation of asparagine-338 to serine in Salvia officinalis cineole synthase dramatically alters the product profile, converting the enzyme from a cineole synthase to a predominantly bicyclic monoterpene synthase while reducing alpha-terpineol production [24]. This demonstrates the critical role of specific residues in maintaining the proper active site architecture for alpha-terpineol formation [24].

Substrate Specificity of Geranyl Diphosphate Lyases

Geranyl diphosphate lyases exhibit distinct substrate specificity patterns that determine their efficiency in alpha-terpineol biosynthesis [16] [17]. The substrate binding pocket of these enzymes is specifically adapted to accommodate the ten-carbon geranyl diphosphate molecule, with the diphosphate moiety coordinating with magnesium ions and positively charged arginine and lysine residues [16].

The enzyme structure contains highly conserved aspartate-rich motifs that are essential for substrate binding and catalytic activity [16]. The DDIED motif, containing aspartate residues at positions 64 and 68 in human geranyl diphosphate synthase, plays a crucial role in chelating magnesium ions at the active site [16]. Similarly, the DDYXN motif, with aspartate-188 in humans, contributes to the proper coordination of metal ions required for substrate activation [16].

Substrate specificity studies reveal that geranyl diphosphate lyases can accommodate alternative substrates with varying degrees of efficiency [20]. Neryl diphosphate, the cis isomer of geranyl diphosphate, typically shows 38-45% relative activity compared to the natural substrate [20]. Linalyl diphosphate demonstrates higher relative activity, ranging from 58-67%, indicating that the enzyme can accommodate different substrate conformations [20].

Table 4: Substrate Specificity Data for Geranyl Diphosphate Lyases

| Enzyme Source | Natural Substrate | KM (μM) | Alternative Substrate 1 | Relative Activity (%) | Alternative Substrate 2 | Relative Activity 2 (%) |

|---|---|---|---|---|---|---|

| Magnolia grandiflora | Geranyl diphosphate | 12.3 | Neryl diphosphate | 45.2 | Farnesyl diphosphate | 8.3 |

| Salvia officinalis | Geranyl diphosphate | 8.5 | Neryl diphosphate | 38.7 | Dimethylallyl diphosphate | 12.5 |

| Nicotiana tabacum | Geranyl diphosphate | 9.8 | Linalyl diphosphate | 67.3 | Farnesyl diphosphate | 6.7 |

| Citrus limon | Geranyl diphosphate | 15.7 | Neryl diphosphate | 42.1 | Farnesyl diphosphate | 9.8 |

| Lavandula angustifolia | Geranyl diphosphate | 11.2 | Linalyl diphosphate | 58.9 | Dimethylallyl diphosphate | 15.4 |

The enantiospecificity of terpene synthases is controlled by specific amino acid residues that create asymmetric active site environments [20]. Structure-function relationship studies have identified key residues responsible for determining the stereochemical outcome of the cyclization reaction [20]. The exchange of four specific residues (C321S, N345I, I453V, and M458V) in spearmint limonene synthase can reverse the enantiospecificity from 99% (-)-limonene production to 80% (+)-limonene production [20].

Alpha-terpineol (propyl methyl-d3) represents a deuterium-labeled internal standard compound that has become indispensable in modern analytical chemistry for the precise quantification of alpha-terpineol in complex matrices. This comprehensive analytical review examines the sophisticated methodologies employed for detection and quantification, focusing specifically on gas chromatography-mass spectrometry protocols and high-performance liquid chromatography applications [1] [2] [3].

The deuterated analogue possesses a molecular formula of C₁₀H₁₅D₃O with a molecular weight of 157.27 g/mol and CAS number 203633-12-9 [4] [5]. This isotopically labeled compound maintains 98 atom % deuterium enrichment and exhibits chemical purity greater than 98%, making it an ideal internal standard for quantitative analysis [6] [7].

Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas chromatography-mass spectrometry has emerged as the gold standard analytical technique for alpha-terpineol quantification due to its exceptional separation efficiency and structural identification capabilities [8] [9]. The methodology provides superior sensitivity with detection limits ranging from 0.3 to 1.0 μg/mL under optimized conditions [10] [11].

Contemporary GC-MS protocols utilize capillary columns with dimensions of 30 m × 0.25 mm × 0.25 μm, employing non-polar stationary phases such as DB-5MS or HP-5MS for optimal terpenoid separation [12] [13]. The temperature programming typically initiates at 50°C with a heating rate of 5°C/min to 145°C, followed by 7°C/min to 175°C, and finally ramping to 250°C at 3°C/min [14] [11]. Helium carrier gas at 99.999% purity maintains a constant flow rate of 1.0-1.2 mL/min, ensuring reproducible chromatographic performance [12] [9].

The mass spectrometric detection employs electron impact ionization at 70 eV with selected ion monitoring focusing on characteristic fragment ions at m/z 121, 136, and 154 [8] [15]. The quantification ion at m/z 121 represents the most abundant and selective fragment for alpha-terpineol identification [16] [15]. Modern instruments achieve mass scanning ranges from 50 to 300 amu in full scan mode, providing comprehensive spectral information for compound confirmation [13] [17].

Optimization of Derivatization Techniques for Volatile Analysis

Chemical derivatization represents a critical preparatory step for enhancing the analytical performance of alpha-terpineol in gas chromatographic systems [18] [19]. The derivatization process fundamentally transforms polar hydroxyl groups into more volatile trimethylsilyl ethers, improving peak shape, thermal stability, and detector response [20] [21].

N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) serves as the primary silylation reagent for alpha-terpineol derivatization [18] [22]. The optimized protocol involves combining 100 μL of dried sample extract with 100 μL pyridine and 100 μL MSTFA in a 1:1:1 ratio [18]. The derivatization reaction proceeds at 60°C for 30 minutes with occasional vortexing to ensure complete conversion [21] [19].

The reaction mechanism follows a bimolecular nucleophilic substitution (SN2) pathway where the hydroxyl oxygen acts as a nucleophile attacking the silicon center, displacing the trifluoroacetamide leaving group [21] [23]. This process requires strictly anhydrous conditions since water can hydrolyze both the silylation reagent and the resulting derivatives [21] [22].

Alternative derivatization approaches utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst [18] [20]. This combination exhibits higher reactivity than MSTFA, particularly for sterically hindered hydroxyl groups [18]. The reaction conditions remain similar at 60°C for 30 minutes, but the enhanced reactivity allows for complete derivatization of challenging substrates [20].

Pyridine serves dual functions as both solvent and catalyst in silylation reactions [18] [19]. Its basic character activates the hydroxyl groups for nucleophilic attack while simultaneously scavenging hydrogen chloride generated during the reaction [23] [21]. The optimal pyridine concentration ranges from 10-20% v/v in the final reaction mixture [19].

Critical optimization parameters include derivatization temperature (60-70°C), reaction time (30-60 minutes), and water content (<50 ppm) [19]. Excessive temperature may cause thermal degradation of both the analyte and derivatives, while insufficient temperature results in incomplete conversion [19] [22]. The equilibration time following derivatization typically extends 2-4 hours to ensure derivative stability before instrumental analysis [19].

Internal Standardization Using Deuterated Analogues

Internal standardization using deuterated analogues represents the most sophisticated approach for quantitative alpha-terpineol analysis [24] [25]. Alpha-terpineol-d₃ (propyl methyl-d₃) functions as an ideal internal standard due to its isotopic identity with the target analyte while maintaining distinct mass spectral characteristics [1] [3].

The deuterated internal standard exhibits virtually identical physicochemical properties to the unlabeled compound, including similar retention times, extraction efficiency, and derivatization behavior [24] [25]. This isotopic similarity ensures that any analytical variations affecting the target analyte equally impact the internal standard, providing accurate correction for matrix effects, instrument drift, and sample preparation losses [25] [15].

Quantification employs the isotope dilution method where known concentrations of alpha-terpineol-d₃ are added to samples prior to extraction and analysis [15] [24]. The analytical response ratio between the deuterated and unlabeled compounds directly correlates with their concentration ratio, enabling precise quantification independent of absolute detector response [25] [15].

The mass spectrometric detection of alpha-terpineol-d₃ utilizes characteristic fragment ions shifted by three mass units due to deuterium incorporation [1] [3]. The primary quantification ion appears at m/z 124 (corresponding to m/z 121 for the unlabeled compound), while confirmation ions occur at m/z 139 and 157 [3] [5]. This mass shift eliminates spectral overlap and ensures selective monitoring of both analyte and internal standard [25].

Calibration curves constructed using alpha-terpineol-d₃ internal standard demonstrate exceptional linearity across concentration ranges from 0.1 to 100 μg/mL with correlation coefficients exceeding 0.999 [24] [15]. The isotope dilution approach achieves analytical precision with relative standard deviations typically below 5% and accuracy within ±10% of theoretical values [24] [9].

Alternative internal standards include 3-octanol and 2,6-dimethyl-6-hepten-2-ol for applications where deuterated compounds are unavailable [24] [9]. However, these structural analogues exhibit different chemical behavior and may not adequately compensate for matrix-specific effects [24]. The deuterated internal standard remains the preferred choice for regulatory compliance and research applications requiring maximum analytical rigor [25] [15].

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography has gained prominence for alpha-terpineol analysis due to its ability to avoid thermal decomposition associated with gas chromatographic methods [26] [27]. HPLC techniques particularly excel in analyzing thermally labile terpenoid derivatives and enabling simultaneous quantification of multiple compound classes [26] [28].

Modern HPLC systems employ reversed-phase separation mechanisms using octadecylsilane (C18) stationary phases with particle sizes ranging from 2.7 to 5 μm [28] [26]. Column dimensions typically measure 150 mm × 4.6 mm, providing optimal resolution while maintaining reasonable analysis times [28] [29]. Advanced fused-core technology columns achieve superior separation efficiency, enabling rapid analysis of phenolic terpenes within 4.7 minutes [28].

The mobile phase composition utilizes binary gradient systems combining water (typically with 0.1% formic acid) and acetonitrile [26] [29]. Gradient programs initiate with 5% organic modifier, increasing to 95% acetonitrile over 20 minutes, followed by column re-equilibration [26] [28]. Flow rates of 1.0 mL/min provide optimal balance between resolution and analysis time [28] [29].

Detection methods encompass ultraviolet absorption at 210 nm for universal terpenoid detection or mass spectrometry for enhanced selectivity [26] [27]. Atmospheric pressure chemical ionization (APCI) has proven particularly effective for terpenoid analysis, providing robust ionization without significant matrix effects [26].

Reverse-Phase Separation of Terpenoid Derivatives

Reverse-phase chromatography exploits the hydrophobic interactions between terpenoid molecules and the non-polar stationary phase [30] [31]. The separation mechanism relies on differential partitioning between the mobile and stationary phases, with more lipophilic compounds exhibiting longer retention times [32] [33].

Alpha-terpineol exhibits favorable retention characteristics on C18 phases due to its moderate polarity and hydrophobic terpene backbone [30] [26]. The hydroxyl group provides sufficient polarity for mobile phase interaction while the cyclohexene ring system ensures adequate stationary phase retention [33] [34].

Octanol-water partition coefficients serve as predictive tools for terpenoid retention behavior in reversed-phase systems [30] [33]. Alpha-terpineol demonstrates a log Kow value of approximately 2.5, indicating optimal retention for C18 separation [30] [3]. This partition coefficient positions alpha-terpineol in the middle range of typical reversed-phase elution windows [33].

Mobile phase optimization focuses on achieving baseline resolution between alpha-terpineol and its structural isomers, including beta-terpineol and gamma-terpineol [31] [35]. The critical separation challenge involves resolving compounds with identical molecular weights but different double bond positions [31]. Gradient optimization typically employs shallow organic modifier increases (1-2% per minute) to enhance selectivity [28] [29].

Column temperature effects significantly influence terpenoid separation, with elevated temperatures (30-55°C) improving peak symmetry and reducing analysis time [28] [29]. However, excessive temperatures may compromise resolution between closely related isomers [28]. The optimal temperature range of 30-40°C provides an excellent compromise between efficiency and selectivity [26] [29].

Sample preparation for reversed-phase analysis typically involves ethanolic extraction followed by appropriate dilution [26] [36]. The extraction solvent must be compatible with the mobile phase to prevent peak distortion and maintain chromatographic integrity [26] [29]. Ethanol concentrations should not exceed 10% of the injection volume to avoid solvent strength effects [29].

The inclusion of cyclodextrin additives in the mobile phase enables chiral separation of alpha-terpineol enantiomers [31] [35]. Beta-cyclodextrin forms inclusion complexes with terpenoid molecules, providing differential retention based on stereochemical recognition [31] [37]. This approach allows simultaneous separation of structural and optical isomers within a single chromatographic run [35].

Matrix effects in biological and environmental samples require careful consideration during method development [26] [29]. Complex matrices may contain co-extracting compounds that interfere with terpenoid quantification [24] [26]. The use of deuterated internal standards or matrix-matched calibration standards helps compensate for these interferences [26] [25].

Advanced detection strategies employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring for enhanced selectivity [26] [17]. This approach enables quantification of co-eluting compounds through selective mass transitions, effectively resolving chromatographic overlaps [26]. The combination of reversed-phase separation with MS/MS detection achieves detection limits comparable to gas chromatographic methods while avoiding thermal decomposition artifacts [26] [27].

Quality control parameters for reversed-phase terpenoid analysis include system suitability testing, retention time stability, and peak asymmetry factors [28] [29]. Resolution requirements typically specify baseline separation (Rs > 1.5) between critical peak pairs [28]. Peak asymmetry factors should remain between 0.8 and 1.5 to ensure accurate integration and quantification [29].

Method validation follows standard pharmaceutical guidelines encompassing linearity, accuracy, precision, specificity, and robustness [26] [28]. Calibration curves demonstrate linearity across clinically relevant concentration ranges with correlation coefficients exceeding 0.995 [26]. Accuracy studies using spiked matrix samples achieve recovery values between 85% and 115% across the analytical range [26] [24].

Purity

Physical Description

Liquid

White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline]

Liquid; [Sigma-Aldrich MSDS]

colourless, viscous liquid with a lilac-like odou

Color/Form

Pure alpha-isomer is white, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Peach, floral (lilac) flavor

Sweet, lime taste

Density

0.930-0.936

Odor

Odor Threshold

Decomposition

Melting Point

Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C

UNII

Related CAS

Vapor Pressure

0.03 [mmHg]

VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/

0.0423 mm Hg at 24 °C

Absorption Distribution and Excretion

Metabolism Metabolites

Biotransformation of alpha-terpineol by the common cutworm (Spodoptera litura) larvae was investigated. alpha-Terpineol was mixed in an artificial diet, and the diet was fed to the larvae (fourth-fifth instar) of S. litura. Metabolites were isolated from the frass and analyzed spectroscopically. Main metabolites were 7-hydroxy-alpha-terpineol (p-menth-1-ene-7,8-diol) and oleuropeic acid (8-hydroxy-p-menth-1-en-7-oic acid). Intestinal bacteria from the frass of larvae did not participate in the metabolism of alpha-terpineol. alpha-Terpineol was preferentially oxidized at the C-7 position (allylic methyl group) by S. litura larvae.

Details of the metabolism of alpha-terpineol by Pseudomonas incognita are presented. Degradation of alpha-terpineol by this organism resulted in the formation of a number of acidic and neutral metabolites. Among the acidic metabolites, beta-isopropyl pimelic acid, 1-hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid, 8-hydroxycumic acid, oleuropeic acid, cumic acid, and p-isopropenyl benzoic acid have been identified. Neutral metabolites identified were limonene, p-cymene-8-ol, 2-hydroxycineole, and uroterpenol. ... /I/t appears that P. incognita degrades alpha-terpineol by at least three different routes. While one of the pathways seems to operate via oleuropeic acid, a second may be initiated through the aromatization of alpha-terpineol. The third pathway may involve the formation of limonene from alpha-terpineol and its further metabolism.

In a minor pathway, the endocyclic alkene of alpha-terpineol is epoxidized and then hydrolysed to yield a triol metabolite 1,2,8-trihydroxy- para-menthane, which was also reported in humans after inadvertent oral ingestion of a pine-oil disinfectant containing alpha-terpineol.

Metabolized primarily by conjugation with glucuronic acid and excreted in urine. Oxidation of the allylic methyl group followed by hydrogenation to yield the corresponding saturated acid may occur.

Associated Chemicals

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

Isolation of d-alpha-terpineol from petitgrain oil; ... isolation from l-alpha-terpineol from long leaf pine oil; isolation of dl-alpha-terpineol from cajeput oil.

Extraction of essential oils, fractional distillation of pine oils, wood processing industry.

By heating terpin hydrate with phosphoric acid and distilling or with dilute sulfuric acid, using azeotropic separation; fractional distillation of pine oil. /Terpineol/

For more Methods of Manufacturing (Complete) data for alpha-Terpineol (7 total), please visit the HSDB record page.

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Wholesale and Retail Trade

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-: ACTIVE

Terpineol: ACTIVE

3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, sodium salt (1:1), (1S)-: INACTIVE

Terpineol exists as three isomers: alpha-, beta-, and gamma-terpineol.

Analytic Laboratory Methods

Using GC/MS, alpha-terpineol was identified as an effluent chemical.

The simultaneous GC analysis based on both volatility and polarity constitutes is suitable for studying a complex mixt such as an essential oil. The splitting device here described allows a dual capillary column analysis after an on-column injection without any special instrument modification. Through a dual column analysis, a qualitative and quant evaluation of those components which coelute on a given stationary phase can be achieved and unknown coelution problems can be brought to light.

Clinical Laboratory Methods

After inhalation expt with sandalwood oil and the pure fragrance cmpd coumarin and alpha-terpineol, substances were detected and measured in the blood samples of test animals (mice) using GC/MS (MID) in connection with GC/FTIR (SWC), GC/AES (carbon and oxygen trace) and FID/GC.